molecular formula C14H14F13NO2 B6321297 (4R,5S)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one CAS No. 1432793-97-9

(4R,5S)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one

Cat. No.: B6321297
CAS No.: 1432793-97-9
M. Wt: 475.24 g/mol
InChI Key: KIONFYCZIQVYKJ-NKWVEPMBSA-N
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Description

The compound (4R,5S)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one is a fluorinated oxazolidinone derivative. This compound is notable for its unique structure, which includes a highly fluorinated alkyl chain. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability, low surface energy, and resistance to solvents and acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorinated Alkyl Chain: The highly fluorinated alkyl chain can be introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.

    Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for the large-scale production of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amino alcohols.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4R,5S)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in the development of new materials with enhanced properties.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its high fluorine content makes it useful in nuclear magnetic resonance (NMR) studies.

Medicine

In medicine, fluorinated compounds are often explored for their potential as pharmaceuticals. The unique properties of this compound may make it a candidate for drug development, particularly in areas where high stability and resistance to metabolic degradation are desired.

Industry

Industrially, this compound can be used in the development of high-performance materials, such as coatings and lubricants, due to its thermal stability and resistance to solvents.

Mechanism of Action

The mechanism of action of (4R,5S)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorinated alkyl chain can influence the compound’s binding affinity and specificity, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one: The compound itself.

    (4R,5S)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-thiazolidin-2-one: A thiazolidinone analog with similar properties.

    (4R,5S)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-thione: A thione analog with a sulfur atom replacing the oxygen in the oxazolidinone ring.

Uniqueness

The uniqueness of this compound lies in its combination of a highly fluorinated alkyl chain with an oxazolidinone ring. This structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(4R,5S)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F13NO2/c1-5(2)7-6(30-8(29)28-7)3-4-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h5-7H,3-4H2,1-2H3,(H,28,29)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIONFYCZIQVYKJ-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@@H](OC(=O)N1)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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